molecular formula C11H12N4O3 B2880194 N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-30-7

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2880194
CAS No.: 936323-30-7
M. Wt: 248.242
InChI Key: OMZVXHLBQRWXBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

    Reagents: 2,4-dimethoxyphenyl azide and an alkyne derivative.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-7-3-4-8(10(5-7)18-2)13-11(16)9-6-12-15-14-9/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVXHLBQRWXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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